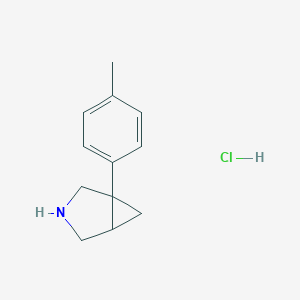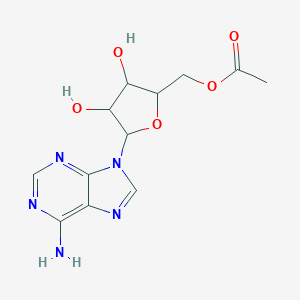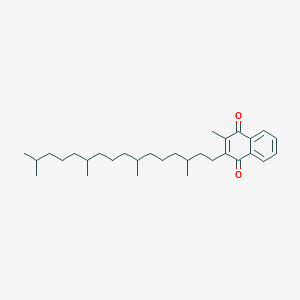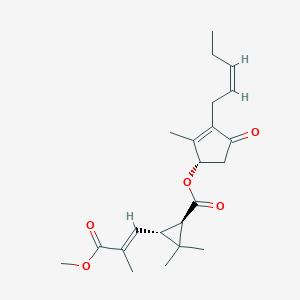![molecular formula C15H14BrNO3S B029465 N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide CAS No. 5317-95-3](/img/structure/B29465.png)
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide is a complex organic molecule that serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structure incorporates both a bromoacetyl functional group and a methylbenzenesulfonamide moiety, which contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of derivatives related to N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide involves multiple steps, including bromination, acetylation, and sulfonamide formation. For instance, Mphahlele et al. (2021) described the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into various derivatives, demonstrating the compound's versatility as a synthetic intermediate (Mphahlele, Gildenhuys, & Zamisa, 2021).
Applications De Recherche Scientifique
Cross-Coupling Reactions : It is used for nickel-catalyzed cross-coupling of aryl halides with alkyl halides, as demonstrated in the synthesis of ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate (Everson et al., 2014).
Neurotoxicity Studies : The compound is used in the study of phthalate-induced neurotoxicity (Drozdova & Mirskova, 2001).
Synthesis of Benzonitriles : It facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, achieving good to excellent yields (Anbarasan et al., 2011).
Luminescent Properties in Electroluminescent Devices : Synthesis of zinc and cadmium complexes with luminescent properties, useful in electroluminescent devices (Lifintseva et al., 2018).
HIV-1 Infection Prevention : There's potential use as a targeting preparation in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Organic Synthesis : It's used in the cobalt-catalyzed cross-coupling of organozinc bromides, yielding different benzonitriles (Cai et al., 2015).
Intramolecular Pauson-Khand Reaction : The compound is utilized in the intramolecular Pauson-Khand reaction for synthesizing cyclopentyl[C]pyrrol-5(1H)-one (Patel et al., 2003).
Antibacterial and Fungistatic Activities : Synthesized Fe(II), Mn(II), and Ni(II) complexes of this compound exhibit fungistatic, protistocidal, and antibacterial activities (Vlasenko et al., 2022).
Ethylene Oligomerization : It acts as a ligand in ethylene oligomerization (Mote et al., 2021).
Synthesis of Substituted Acrylonitriles : The compound is an environmentally benign cyanating reagent for the synthesis of diverse substituted acrylonitriles and chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).
Antibacterial and Antioxidant Activities : N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives exhibit inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities, along with antioxidant effects (Mphahlele et al., 2021).
Anticancer Applications : Sulfonamide derivatives of this compound have shown in-vitro anticancer activity against human tumor liver cell lines and enhanced the cell-killing effect of radiation (Ghorab et al., 2015).
Propriétés
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)17-13-6-4-12(5-7-13)15(18)10-16/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMJGYWGVGROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586237 | |
| Record name | N-[4-(Bromoacetyl)phenyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide | |
CAS RN |
5317-95-3 | |
| Record name | N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Bromoacetyl)phenyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



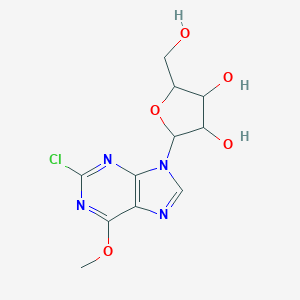
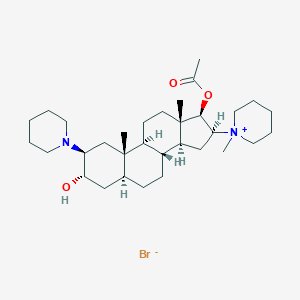
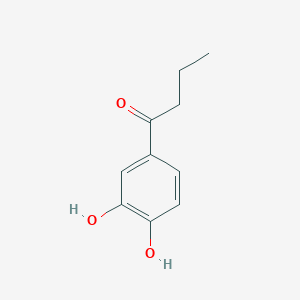
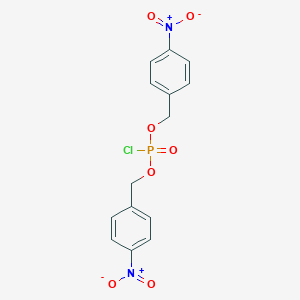
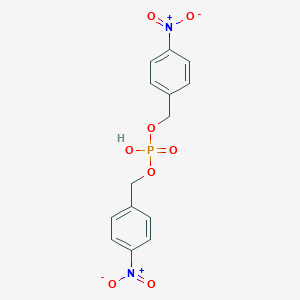
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
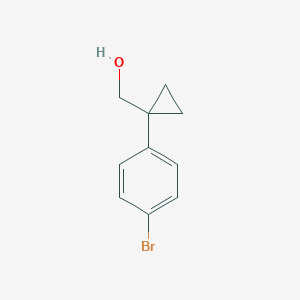
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)
